

# protocol for radiolabeling 2-(2-Bromophenyl)morpholine for PET imaging

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## Compound of Interest

Compound Name: 2-(2-Bromophenyl)morpholine

CAS No.: 1097796-83-2

Cat. No.: B1289296

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## Application Note & Protocol

### Topic: Protocol for Radiolabeling 2-(2-Bromophenyl)morpholine for PET Imaging

#### Abstract

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality crucial for drug development and understanding disease pathology, particularly in neuroscience.[1][2] The 2-phenylmorpholine scaffold is a key pharmacophore in several centrally acting agents. This application note details a comprehensive protocol for the synthesis and subsequent Carbon-11 radiolabeling of **2-(2-Bromophenyl)morpholine**, a novel potential PET tracer. We present a robust precursor synthesis strategy and a late-stage [<sup>11</sup>C]methylation of the aryl bromide moiety using a palladium-mediated cross-coupling reaction.[3] This approach offers a direct and efficient labeling method, capitalizing on the prevalence of aryl halide precursors in pharmaceutical pipelines. Detailed procedures for purification, formulation, and stringent quality control are also provided to ensure the final radiopharmaceutical is suitable for preclinical and clinical research.

## Introduction: The Rationale and Strategy

The ability to non-invasively map the distribution and density of neuroreceptors or transporters in the living brain is a cornerstone of modern neuroscience and drug development.[2] The 2-phenylmorpholine chemical structure is of significant interest due to its presence in compounds targeting monoamine transporters. Developing a PET tracer based on this scaffold could provide invaluable insights into various neurological and psychiatric disorders.[4]

The target molecule, **2-(2-Bromophenyl)morpholine**, incorporates an aryl bromide, which serves as an ideal handle for late-stage radiolabeling. This allows for the synthesis and characterization of the non-radioactive molecule before introducing the short-lived positron-emitting isotope.

## Choice of Radionuclide: [<sup>11</sup>C]Carbon vs. [<sup>18</sup>F]Fluorine

The two most common radionuclides for PET tracer development are Carbon-11 ( $t_{1/2} \approx 20.4$  min) and Fluorine-18 ( $t_{1/2} \approx 109.8$  min).[5][6][7]

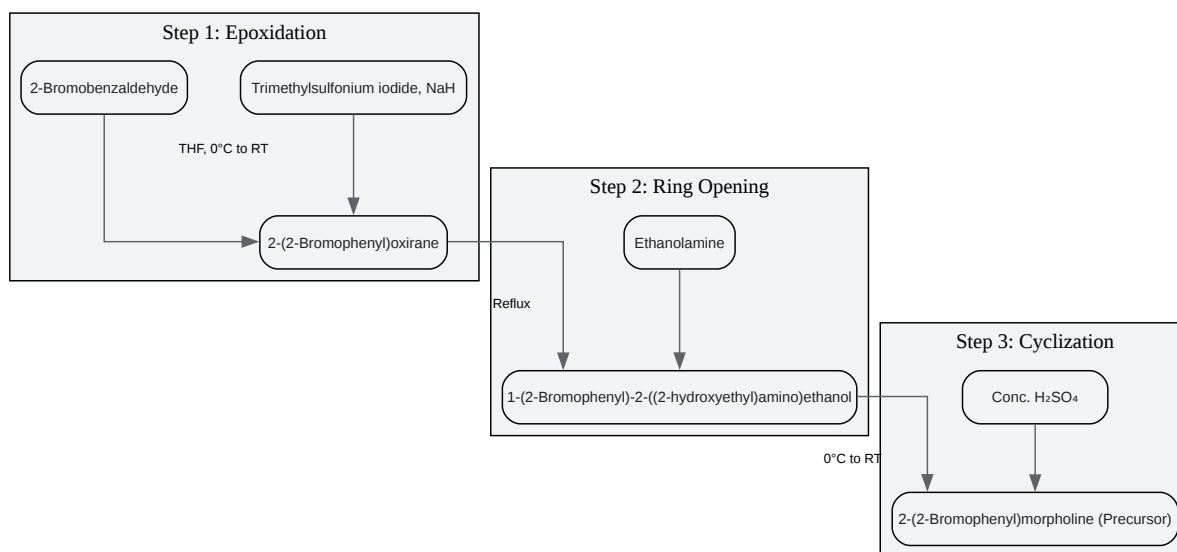
- Carbon-11: Allows for the synthesis of a tracer that is chemically identical to the non-radioactive standard (an isotopologue). This eliminates concerns that the radiolabel could alter the molecule's biological activity. Its short half-life is advantageous for studies requiring multiple scans in the same subject on the same day but necessitates an on-site cyclotron and rapid, highly efficient radiosynthesis.[5][6]
- Fluorine-18: Its longer half-life facilitates more complex multi-step syntheses and allows for the distribution of the radiotracer to facilities without a cyclotron.[8][9] However, introducing a fluorine atom creates a new chemical entity whose pharmacological profile must be carefully validated against the original molecule.[9]

For this protocol, we focus on Carbon-11 methylation. Recent advancements in palladium-mediated cross-coupling reactions have made the direct methylation of aryl halides a robust and versatile strategy, perfectly suited for our target molecule.[3][7] This method provides the biological advantage of an isotopologue while leveraging a highly efficient chemical transformation compatible with the time constraints of Carbon-11.[3]

## Synthesis of Precursor: 2-(2-Bromophenyl)morpholine

A stable, well-characterized precursor is the foundation of any successful radiolabeling effort. The synthesis of **2-(2-Bromophenyl)morpholine** can be achieved via a multi-step sequence adapted from established methodologies for similar structures.[10] The proposed pathway begins with commercially available 2-bromobenzaldehyde.

### Diagram: Precursor Synthesis Workflow



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Caption: Proposed synthetic pathway for the **2-(2-Bromophenyl)morpholine** precursor.

## Step-by-Step Precursor Synthesis Protocol:

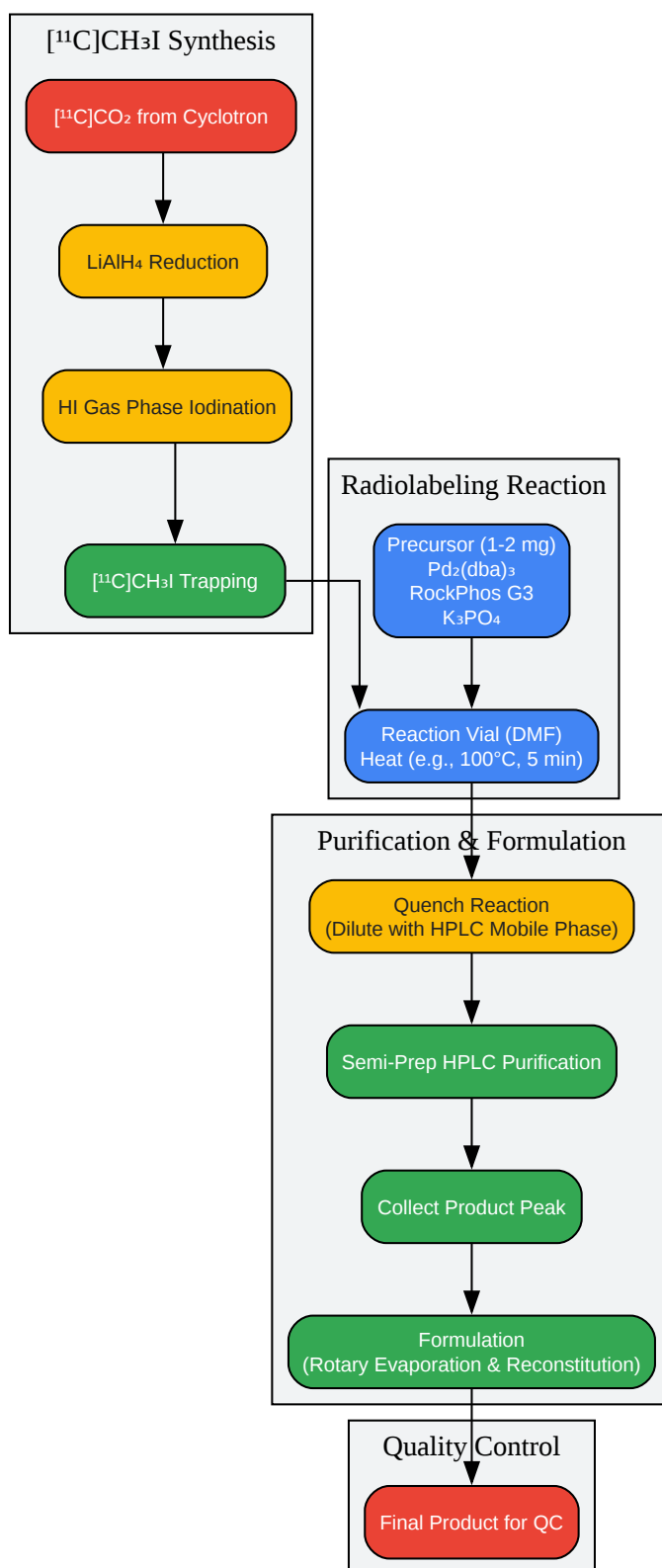
- Step 1: Synthesis of 2-(2-Bromophenyl)oxirane.
  - To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add trimethylsulfonium iodide (1.2 eq) portion-wise.
  - Allow the mixture to stir at room temperature for 1 hour to form the ylide.
  - Cool the reaction back to 0°C and add a solution of 2-bromobenzaldehyde (1.0 eq) in THF dropwise.
  - Let the reaction warm to room temperature and stir overnight.
  - Quench the reaction carefully with saturated NH<sub>4</sub>Cl solution and extract with ethyl acetate.
  - Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the epoxide.
- Step 2: Synthesis of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)amino)ethanol.
  - Dissolve the purified 2-(2-bromophenyl)oxirane (1.0 eq) in ethanolamine (5.0 eq).
  - Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
  - Cool the reaction mixture and remove excess ethanolamine under high vacuum.
  - The resulting crude amino alcohol is often used directly in the next step without further purification.
- Step 3: Cyclization to **2-(2-Bromophenyl)morpholine**.
  - Cool concentrated sulfuric acid (5-10 volumes relative to the amino alcohol) to 0°C in an ice bath.
  - Add the crude amino alcohol from the previous step slowly and carefully, ensuring the temperature does not rise significantly.

- After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.[10]
- Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with a cold concentrated NaOH solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the final product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure **2-(2-Bromophenyl)morpholine** precursor.
- Validation: Confirm the structure and purity of the precursor using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## [<sup>11</sup>C]Radiolabeling Protocol: [<sup>11</sup>C]Methylation

This protocol details the automated synthesis of [<sup>11</sup>C]2-(2-Methylphenyl)morpholine from the aryl bromide precursor using [<sup>11</sup>C]CH<sub>3</sub>I. The synthesis relies on a palladium-mediated cross-coupling reaction.

### Diagram: [<sup>11</sup>C]Radiolabeling and Purification Workflow



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Caption: Automated workflow for the synthesis and purification of the  $[^{11}\text{C}]$ PET tracer.

## Step-by-Step Radiolabeling Protocol:

This procedure is designed for an automated synthesis module (e.g., GE TRACERlab, Siemens).

- Production of [ $^{11}\text{C}$ ]CH $_3$ I:
  - Produce [ $^{11}\text{C}$ ]CO $_2$  via the  $^{14}\text{N}(p,\alpha)^{11}\text{C}$  nuclear reaction in a cyclotron.
  - Transfer the [ $^{11}\text{C}$ ]CO $_2$  to the synthesis module and trap it on a molecular sieve trap.
  - Reduce the [ $^{11}\text{C}$ ]CO $_2$  to [ $^{11}\text{C}$ ]CH $_4$  using H $_2$  over a nickel catalyst or via hydride reduction (e.g., LiAlH $_4$ ).
  - Convert [ $^{11}\text{C}$ ]CH $_4$  to [ $^{11}\text{C}$ ]CH $_3$ I using gas-phase iodination with I $_2$  vapor at high temperature.
  - Trap the resulting [ $^{11}\text{C}$ ]CH $_3$ I in a solution of the reaction mixture.
- Radiolabeling Reaction:
  - Preparation: In a 3-5 mL V-vial, prepare the reaction mixture:
    - **2-(2-Bromophenyl)morpholine** precursor (1.5 - 2.0 mg)
    - Pd $_2$ (dba) $_3$  (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mg)
    - RockPhos G3 (Palladium precatalyst) (1.2 mg)
    - Potassium Phosphate (K $_3$ PO $_4$ ), tribasic (3.0 mg)
    - Anhydrous N,N-Dimethylformamide (DMF) (300  $\mu\text{L}$ )
  - Execution:
    - Transfer the vial to the automated synthesis module.
    - Bubble the trapped [ $^{11}\text{C}$ ]CH $_3$ I through the reaction mixture at room temperature for 2 minutes to ensure complete trapping.

- Seal the reaction vial and heat to 100-120°C for 5 minutes. The choice of temperature and catalyst is critical for achieving high radiochemical yield within the short timeframe. [3]
- After heating, cool the vial rapidly with a stream of compressed air.
- Purification by Semi-Preparative HPLC:
  - Quench the reaction by adding 1.0 mL of HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to the reaction vial.
  - Inject the entire mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
  - Monitor the elution using a UV detector (at a wavelength corresponding to the precursor's absorbance, e.g., 254 nm) and a series radioactivity detector.
  - The product, [<sup>11</sup>C]2-(2-Methylphenyl)morpholine, should elute as a sharp, radioactive peak, well-separated from the unreacted precursor and other impurities.
  - Collect the product peak in a flask containing 20 mL of sterile water.
- Formulation:
  - Pass the collected HPLC fraction through a sterile C18 Sep-Pak cartridge to trap the final product.
  - Wash the cartridge with 10 mL of sterile water to remove any residual HPLC solvents.
  - Elute the final product from the cartridge with 1.0 mL of USP-grade ethanol.
  - Dilute the ethanol solution with 9.0 mL of sterile saline for injection.
  - Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

## Quality Control (QC)

All radiopharmaceuticals must undergo stringent quality control before administration to ensure patient safety and data integrity.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## QC Specifications Table

Parameter	Method	Acceptance Criteria	Rationale
Identity	Analytical Radio-HPLC	Retention time of the radioactive peak matches that of the non-radioactive standard.	Confirms the product is the correct chemical entity.
Radiochemical Purity	Analytical Radio-HPLC	≥ 95%	Ensures that the vast majority of radioactivity is from the desired compound.[14]
Radionuclidic Purity	Gamma Ray Spectroscopy	Photopeak at 511 keV, half-life measurement (19-22 min).[15]	Confirms the radionuclide is Carbon-11 and free from long-lived contaminants.
Specific Activity	HPLC with calibrated UV and radioactivity detectors	> 37 GBq/μmol (> 1 Ci/μmol) at time of injection.	Ensures a low mass dose to avoid pharmacological effects.[14]
pH	pH meter or validated pH strips	5.0 - 7.5	Ensures the final formulation is physiologically compatible for injection.[15]
Residual Solvents	Gas Chromatography (GC)	Ethanol < 10% (v/v), DMF < 50 ppm	Confirms that solvent levels are below toxicological thresholds.

Sterility	Direct inoculation or membrane filtration (USP <71>)	No microbial growth. (Note: Typically a retrospective test for short-lived isotopes).	Ensures the product is free from microbial contamination.
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test (USP <85>)	< 175 EU / V (where V is the max dose volume in mL)	Ensures the product is free from pyrogens that can cause a fever response.
Visual Inspection	Shielded visual check	Clear, colorless solution free of particulate matter.	Basic check for product integrity.

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